![molecular formula C17H16ClN5O3 B2435948 1-(3-Chlorophenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 887457-29-6](/img/structure/B2435948.png)

1-(3-Chlorophenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

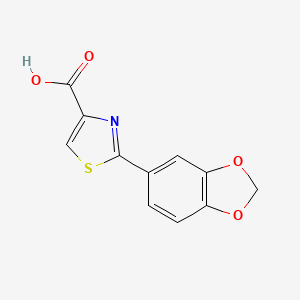

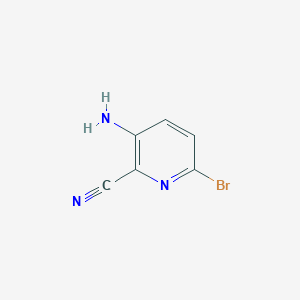

The compound “1-(3-Chlorophenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one” is a pyrazolo[3,4-d]pyrimidin-4-one derivative. Pyrazolo[3,4-d]pyrimidin-4-one is a bicyclic compound consisting of fused pyrazole and pyrimidinone rings .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[3,4-d]pyrimidin-4-one core, substituted at the 1-position by a 3-chlorophenyl group and at the 5-position by a 2-morpholin-4-yl-2-oxoethyl group .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The morpholinyl group might participate in reactions typical for amines, and the carbonyl group in the pyrimidinone ring might undergo reactions typical for ketones .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of a chlorine atom might increase its molecular weight and could influence its lipophilicity .Scientific Research Applications

Synthetic and Medicinal Aspects

Pyrazolo[3,4-d]pyrimidine derivatives are significant in drug discovery due to their diverse medicinal properties. They are utilized as building blocks in developing drug-like candidates with a broad range of medicinal properties such as anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radio diagnostics. The structure-activity relationship (SAR) studies of these derivatives have received considerable attention, leading to the development of many lead compounds for various disease targets. Synthetic strategies for these derivatives are also a focal point, indicating significant room for medicinal chemists to further exploit this scaffold in potential drug candidates (Cherukupalli et al., 2017).

Hybrid Catalysts in Synthesis

The synthesis of 5H-Pyrano[2,3-d]pyrimidine scaffolds, which are structurally similar to Pyrazolo[3,4-d]pyrimidine, has been intensively investigated due to their applicability and bioavailability. The synthesis of these scaffolds is challenging due to their structural complexity. Recent advancements have utilized diversified hybrid catalysts such as organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts to synthesize these derivatives. These catalysts offer a broad range of applicability for the development of lead molecules (Parmar et al., 2023).

Role in Optoelectronic Materials

Pyrazolo[3,4-d]pyrimidine derivatives are also finding applications in the field of optoelectronics. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is highly valuable for creating novel optoelectronic materials. These derivatives are used in the fabrication of materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. They also show potential in nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).

Pharmacological Profile of Morpholine Derivatives

Morpholine derivatives, which are structurally related to Pyrazolo[3,4-d]pyrimidine, have a broad spectrum of pharmacological profiles. These derivatives are being explored for diverse pharmacological activities, suggesting the potential for Pyrazolo[3,4-d]pyrimidine derivatives to be utilized in similar domains (Asif & Imran, 2019).

Safety and Hazards

Future Directions

The study of pyrazolo[3,4-d]pyrimidin-4-one derivatives is an active area of research, particularly in the field of medicinal chemistry. Future research might focus on synthesizing new derivatives, studying their biological activity, and optimizing their properties for potential therapeutic applications .

properties

IUPAC Name |

1-(3-chlorophenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5O3/c18-12-2-1-3-13(8-12)23-16-14(9-20-23)17(25)22(11-19-16)10-15(24)21-4-6-26-7-5-21/h1-3,8-9,11H,4-7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMPSSXSFBVPCRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride](/img/structure/B2435866.png)

![(3,3-Difluorocyclobutyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2435872.png)

![1-chloro-1,1-difluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-butanol](/img/structure/B2435879.png)

![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2435882.png)

![ethyl 3-methyl-1-(4-methylbenzyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2435886.png)